Differential Cellular Toxicity and Glycosylation Profile: NGI-1 vs. Tunicamycin
NGI-1 exhibits a significantly reduced cellular toxicity profile compared to the broad-spectrum glycosylation inhibitor tunicamycin. This is attributed to the fact that NGI-1 does not completely inhibit all N-glycosylation sites, a mechanism that is associated with lower toxicity [1].
| Evidence Dimension | Cellular Toxicity |
|---|---|
| Target Compound Data | Reduced cellular toxicity (qualitative) [1] |
| Comparator Or Baseline | Tunicamycin: Higher toxicity (qualitative) [1] |
| Quantified Difference | Not quantified, but stated as 'reduced cellular toxicity' [1] |
| Conditions | Mammalian cells [1] |
Why This Matters
Lower toxicity makes NGI-1 a more suitable and safer chemical probe for studying N-linked glycosylation in cell-based assays and potentially for therapeutic applications compared to the more toxic tunicamycin.
- [1] PubAnnotation. TextSentencer_T186. CORD-19 dataset. b75e7f3f923023185daed6f29e5beca4eddfc109 / 30103-30342 JSONTXT. View Source
